molecular formula C156H302N6O86 B6352230 Maleimido-PEG(4)-[PEG(24)-OMe]3 ester CAS No. 1334178-05-0

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester

Cat. No.: B6352230
CAS No.: 1334178-05-0
M. Wt: 3638.1 g/mol
InChI Key: RDVKPJCJZJLZSC-UHFFFAOYSA-N
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Description

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is a specialized compound used primarily in bioconjugation and drug delivery systems. This compound features a maleimide group, which is highly reactive towards thiol groups, and a polyethylene glycol (PEG) chain that enhances solubility and biocompatibility. The structure of this compound allows for precise and stable conjugation with biomolecules, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary targets of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester, also known as mal-PEG(4)-[PEG(24)-OMe]3, are thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins and other biomolecules, making them ideal targets for this compound.

Mode of Action

The compound interacts with its targets through a process known as PEGylation . The maleimide group of the compound readily reacts with free thiol groups at pH 6.5~7.5, forming a stable, irreversible thioether bond . This reaction is highly specific, allowing for targeted modification of proteins and other thiol-containing substrates .

Biochemical Pathways

The PEGylation process does not directly affect any specific biochemical pathways. Instead, it modifies the physical and chemical properties of the target molecules, which can indirectly influence various biochemical processes. For instance, PEGylation can increase the solubility and stability of modified molecules, suppress the non-specific binding of charged molecules to the modified surfaces , and potentially alter the activity and function of the target proteins.

Pharmacokinetics

PEGylated compounds often exhibit improved solubility, increased circulating half-life, reduced immunogenicity, and enhanced stability .

Result of Action

The primary result of the action of this compound is the PEGylation of target molecules. This modification can lead to increased stability and solubility of the target molecules, reduced immunogenicity, and decreased antigenicity or potential toxicity . These changes can enhance the therapeutic efficacy of drugs and other bioactive compounds.

Action Environment

The action of this compound is influenced by several environmental factors. The compound is sensitive to moisture and temperature . For optimal use, it should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role in the compound’s reactivity, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester primarily undergoes:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of proteins and peptides for various studies.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Used in the production of biocompatible materials and coatings .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-3-[3-[2-(2-methoxyethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxy)ethylamino]-3-oxopropoxy]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C156H302N6O86/c1-170-24-27-177-38-40-183-48-50-187-56-58-191-64-66-195-72-74-199-80-82-203-88-90-207-96-98-211-104-106-215-112-114-219-120-122-221-118-116-217-110-108-213-102-100-209-94-92-205-86-84-201-78-76-197-70-68-193-62-60-189-54-52-185-46-44-181-36-32-175-21-12-158-150(164)7-17-223-124-156(161-153(167)10-16-173-30-34-179-42-43-180-35-31-174-20-11-157-149(163)6-15-162-154(168)4-5-155(162)169,126-225-19-9-152(166)160-14-23-226-127-228-129-230-131-232-133-234-135-236-137-238-139-240-141-242-143-244-145-246-147-248-148-247-146-245-144-243-142-241-140-239-138-237-136-235-134-233-132-231-130-229-128-227-29-26-172-3)125-224-18-8-151(165)159-13-22-176-33-37-182-45-47-186-53-55-190-61-63-194-69-71-198-77-79-202-85-87-206-93-95-210-101-103-214-109-111-218-117-119-222-123-121-220-115-113-216-107-105-212-99-97-208-91-89-204-83-81-200-75-73-196-67-65-192-59-57-188-51-49-184-41-39-178-28-25-171-2/h4-5H,6-148H2,1-3H3,(H,157,163)(H,158,164)(H,159,165)(H,160,166)(H,161,167)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVKPJCJZJLZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C156H302N6O86
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3638.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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